3-(Pyrimidin-2-yloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKBPBOMOPYWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974234 | |
| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5871-19-2 | |
| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of 3-(Pyrimidin-2-yloxy)benzoic Acid in Drug Discovery Scaffolds
The following technical guide details the medicinal chemistry, synthetic utility, and pharmacological significance of the 3-(Pyrimidin-2-yloxy)benzoic acid scaffold.
Executive Summary: The "Privileged" Biaryl Ether
In modern medicinal chemistry, 3-(Pyrimidin-2-yloxy)benzoic acid (CAS: 176034-07-4) represents a high-value "privileged scaffold." It serves as a critical bifunctional building block, merging a pyrimidin-2-yloxy pharmacophore with a benzoic acid coupling handle.
This scaffold is not merely a passive linker; it is an active modulator of physicochemical properties.[1] The pyrimidine ring acts as a bioisostere for phenyl or pyridyl groups, lowering lipophilicity (LogP) while introducing specific hydrogen bond acceptor sites (N1, N3). The ether linkage provides conformational flexibility and metabolic stability superior to ester or amine linkages in certain proteolytic environments.
This guide explores the scaffold's role in G-Protein Coupled Receptor (GPCR) modulation (specifically GPR119 and Orexin pathways) and its utility in fragment-based drug design (FBDD).
Physicochemical & Mechanistic Profile
Bioisosterism and Solubility
The substitution of a phenyl ring with a pyrimidine ring in biaryl ether scaffolds significantly alters the electronic landscape.
-
Electron Deficiency: The pyrimidine ring is
-deficient, reducing the electron density of the ether oxygen via the inductive effect. This often improves metabolic stability against CYP450-mediated oxidation at the ether linkage. -
Solubility: The two nitrogen atoms in the pyrimidine ring decrease LogP by approximately 1.0–1.5 units compared to the biphenyl ether analog, enhancing aqueous solubility—a critical parameter in oral bioavailability.
Structural Activity Relationship (SAR) Logic
The 3-position (meta) of the benzoic acid is strategic. Unlike para-substitution, which extends the molecule linearly, the meta-substitution induces a "kinked" conformation. This geometry is often required to fit into the hydrophobic pockets of GPCRs (e.g., the allosteric sites of Class A GPCRs) without inducing steric clash with the extracellular loops.
Table 1: Comparative Physicochemical Properties
| Property | Biphenyl Ether Analog | 3-(Pyrimidin-2-yloxy)benzoic Acid | Impact on Drug Design |
| LogP (Calc) | ~3.5 | ~1.9 | Improved water solubility; reduced non-specific binding. |
| H-Bond Acceptors | 1 (Ether O) | 3 (Ether O + 2 Pyrimidine N) | Enhanced specific binding interactions. |
| tPSA | ~37 Ų | ~63 Ų | Better permeability/solubility balance. |
| Metabolic Liability | High (Aromatic hydroxylation) | Low (Pyrimidine is resistant) | Extended half-life ( |
Synthetic Methodology: Self-Validating Protocol
The synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid relies on a Nucleophilic Aromatic Substitution (
Protocol: Coupling
Objective: Synthesize 3-(Pyrimidin-2-yloxy)benzoic acid from 3-hydroxybenzoic acid and 2-chloropyrimidine.
Reagents:
-
3-Hydroxybenzoic acid (1.0 eq)
-
2-Chloropyrimidine (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: DMF (Dimethylformamide) or DMSO
-
Temperature: 100°C
Step-by-Step Workflow:
-
Deprotonation: Charge a reaction vessel with 3-hydroxybenzoic acid (10 mmol) and DMF (20 mL). Add
(25 mmol) in portions. Stir at room temperature for 30 minutes.-
Rationale: This generates the phenoxide dianion (carboxylate and phenoxide). The phenoxide is the active nucleophile.
-
-
Addition: Add 2-chloropyrimidine (11 mmol) to the suspension.
-
Reaction: Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (
).-
Monitoring: Monitor by LC-MS. The product peak (M+H = 217.2) should appear; starting material (M+H = 139.1) should disappear.
-
-
Workup (Critical Step):
-
Cool to room temperature.
-
Pour into ice-water (100 mL).
-
Acidification: Slowly adjust pH to ~3–4 using 1N HCl. Do not drop below pH 2 to avoid protonating the pyrimidine nitrogens excessively, which can trap the salt.
-
Precipitate formation is expected.
-
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Visualization of Synthetic Logic
The following diagram illustrates the reaction pathway and the critical decision nodes for purification.
Caption: Figure 1: Step-wise SNAr synthesis workflow for generating the 3-(Pyrimidin-2-yloxy)benzoic acid scaffold.
Pharmacological Applications[1][2][3][4][5][6][7][8]
GPR119 Agonists (Metabolic Disorders)
GPR119 is a lipid-sensing GPCR targeted for Type 2 Diabetes treatment. Agonists typically require a polar "head" and a lipophilic "tail."
-
Role of Scaffold: The 3-(pyrimidin-2-yloxy) moiety mimics the endogenous lipid ligands but with improved metabolic stability. The benzoic acid group is often converted to an amide or heterocycle (e.g., oxadiazole) to engage the polar residues in the receptor binding pocket.
-
Mechanism: The pyrimidine nitrogen accepts a hydrogen bond from Serine or Threonine residues in the transmembrane domain, locking the receptor in an active conformation.
Orexin Receptor Antagonists (Sleep Disorders)
In the development of dual orexin receptor antagonists (DORAs) like Filorexant analogs, the biaryl ether motif is crucial for inducing the correct twist in the molecule to fit the receptor's "horse-shoe" shaped pocket.
-
Advantage: The meta-substitution of the benzoic acid ensures the molecule adopts a non-planar conformation, which is essential for selectivity against other GPCRs.
P2X3 and P2Y14 Antagonists
Recent studies (2025) highlight the utility of 3-sulfonamido benzoic acid derivatives in P2Y14 antagonism.[2][3] The 3-(pyrimidin-2-yloxy) variant serves as a bioisostere for these sulfonamido-phenyl groups, offering an alternative vector for optimization when sulfonamides present solubility or toxicity issues.
Strategic Scaffold Hopping
Medicinal chemists use this scaffold to "hop" from problematic chemotypes.
Workflow:
-
Identify Lead: A biphenyl ether lead compound shows high potency but poor solubility (LogP > 5).
-
Scaffold Hop: Replace the distal phenyl ring with a 2-pyrimidine.
-
Result: LogP drops to ~3.5; potency is maintained due to conserved aromatic interactions; metabolic clearance decreases.
Caption: Figure 2: Scaffold hopping logic utilizing the pyrimidine moiety to optimize lead compound properties.
References
-
BenchChem. (2025).[1] The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Retrieved from
-
Ma, Y., et al. (2025).[2] "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury."[2][3] European Journal of Medicinal Chemistry, 290, 117588.[2][3] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2046732, 3-(Pyrimidin-2-yloxy)benzoic acid. Retrieved from
-
Ritter, T., et al. (2013). "Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors." Journal of Medicinal Chemistry, 56(8), 3281-3295. Retrieved from
-
Arborpharm. (2025).[4][2][3] Pyrimidine-based Pharmaceutical Intermediates and their Applications. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8686034B2 - Crystalline form of γ-aminobutyric acid analog - Google Patents [patents.google.com]
Advanced Medicinal Chemistry Guide: Pyrimidine Ether Derivatives
This guide details the medicinal chemistry of pyrimidine ether derivatives, focusing on their structural utility, synthetic pathways, and therapeutic applications in oncology and cardiovascular medicine.
Executive Summary
Pyrimidine ethers—specifically 2-, 4-, and 6-alkoxy/aryloxy pyrimidines—represent a privileged structural motif in modern drug discovery. Unlike simple carbon-linked analogs, the ether oxygen atom introduces a unique combination of hydrogen bond acceptance, rotational flexibility, and metabolic stability. This guide analyzes their role as core scaffolds in Endothelin Receptor Antagonists (ERAs) (e.g., Macitentan) and Tyrosine Kinase Inhibitors (TKIs) , providing actionable synthetic protocols and structure-activity relationship (SAR) insights.
Part 1: Structural & Synthetic Chemistry[1][2][3][4][5]
The Physicochemical Advantage
The incorporation of an ether linkage (-O-) into a pyrimidine scaffold alters the molecular profile in three critical ways:
-
Electronic Modulation: The oxygen atom acts as an electron-donating group (EDG) by resonance into the pyrimidine ring, modulating the basicity of the ring nitrogens.
-
Conformational Locking: In diaryl ethers (Pyrimidine-O-Ar), the C-O-C bond angle (~118°) creates a specific "kink" that often matches the geometry of hydrophobic pockets in enzymes better than linear linkers.
-
Solubility & Permeability: Alkyl ether side chains (e.g., ethylene glycol motifs) significantly lower LogD, improving aqueous solubility without compromising membrane permeability.
Synthetic Pathways: The Dominance
The most robust method for constructing pyrimidinyl ethers is Nucleophilic Aromatic Substitution (
-
Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.
-
Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than C2 due to the greater ability of the N3 nitrogen to stabilize the negative charge in the intermediate complex, although this can be reversed by steric bulk or specific solvent effects.
Visualization: Synthetic Workflow
The following diagram outlines the decision tree for synthesizing pyrimidine ethers, distinguishing between
Figure 1: Decision matrix for the synthesis of pyrimidine ether derivatives, prioritizing
Part 2: Medicinal Chemistry & SAR Case Studies
Case Study: Macitentan (Opsumit)
Macitentan is a dual Endothelin Receptor Antagonist (ERA) used for pulmonary arterial hypertension (PAH).[1][2][3] Its structure is a masterclass in using ether linkages to tune pharmacokinetics.
-
Core Structure: A sulfamide core linked to a pyrimidine.[1][4][5]
-
The Ether Innovation: Unlike its predecessor Bosentan , Macitentan features a propyl-sulfamide and a bromopyrimidine-oxy-ethoxy side chain.
-
Mechanistic Impact: The ethylene glycol ether spacer (-O-CH2-CH2-O-) increases hydrophilicity while maintaining high affinity for
and receptors. This modification significantly increased the receptor occupancy half-life compared to Bosentan, allowing for once-daily dosing.
Case Study: Kinase Inhibitors (General)
In Tyrosine Kinase Inhibitors (TKIs), pyrimidine ethers often serve as the "hinge binder" or the "solvent-exposed tail."
-
4-Alkoxy Substitution: A common motif (e.g., in fused pyrimidines like quinazolines) where the ether oxygen acts as a hydrogen bond acceptor to water networks at the solvent front, improving solubility.
-
Selectivity: Bulky aryl ethers at the C4 or C6 position can induce conformational changes in the kinase activation loop, imparting selectivity (e.g., Type II inhibitors).
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the ether linkage at Position 4 of the pyrimidine ring.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Alkoxypyrimidines via
Objective: Synthesize a 4-aryloxypyrimidine derivative from 2,4-dichloropyrimidine. Scope: Applicable to library generation for kinase screening.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Substituted Phenol/Alcohol (1.0 eq)
-
Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) for aliphatic alcohols. -
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the phenol/alcohol in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(for phenols) or NaH (for alcohols, at 0°C) and stir for 30 minutes to generate the alkoxide/phenoxide. -
Addition: Cool the mixture to 0°C. Add 2,4-dichloropyrimidine dropwise (dissolved in minimal DMF). Note: Low temperature favors substitution at the more reactive C4 position over C2.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel). The 4-isomer is typically less polar and elutes first compared to the 2-isomer or bis-substituted byproduct.
Validation Criteria:
-
1H NMR: Look for the loss of one C-Cl signal and the appearance of ether protons.
-
Regiochemistry check: NOESY or HMBC NMR may be required to confirm C4 vs C2 substitution if the starting material was not symmetric.
Protocol B: Microsomal Stability Assay (Metabolic Resilience)
Objective: Assess the metabolic stability of the ether linkage against oxidative dealkylation (O-dealkylation) by Cytochrome P450 enzymes.
Methodology:
-
Incubation: Incubate the test compound (1 µM) with pooled liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at t = 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Note: Pyrimidine ethers are generally more stable than their ester counterparts but can still undergo O-dealkylation if the alkyl chain is unbranched.
-
References
-
Bolli, M. H., et al. (2012). "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[4] Journal of Medicinal Chemistry, 55(17), 7849–7861. Link
- Hitchcock, S. A., et al. (2023). "Structure-Activity Relationships of Pyrimidine Kinase Inhibitors." Journal of Medicinal Chemistry, 66(5), 3450-3480.
-
Gomtsyan, A. (2012).[4] "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. Link
-
Actelion Pharmaceuticals. (2013). "Opsumit (Macitentan) Prescribing Information." FDA Access Data. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
Sources
An In-Depth Technical Guide to the Biological Activity of 3-(Pyrimidin-2-yloxy)benzoic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(pyrimidin-2-yloxy)benzoic acid scaffold represents a promising chemotype in modern medicinal chemistry. This structure elegantly combines a pyrimidine ring, a cornerstone of numerous biologically active molecules and nucleic acids, with a benzoic acid moiety, a classic pharmacophore known for its interaction with various biological targets. The ether linkage provides a flexible yet stable connection, allowing for strategic orientation of the two key ring systems within target binding sites. This guide provides a comprehensive technical overview of the synthesis, prominent biological activities, and structure-activity relationships (SAR) of 3-(pyrimidin-2-yloxy)benzoic acid derivatives. We delve into their potential as anticancer and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in the design and development of novel therapeutics based on this privileged scaffold.
Rationale and Synthetic Strategy
The core hypothesis behind the design of 3-(pyrimidin-2-yloxy)benzoic acid derivatives is that the pyrimidine moiety can act as a potent hydrogen bond acceptor and mimic endogenous structures to interact with key enzymes, while the benzoic acid portion can engage in crucial interactions, such as salt bridges with basic residues in active sites, and serve as an anchor for further chemical modification.
The principal synthetic route to this scaffold is the Williamson ether synthesis .[1][2] This reliable and versatile method involves a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide and an organohalide.[2] In this context, the synthesis is achieved by reacting a substituted 2-chloropyrimidine with a 3-hydroxybenzoic acid derivative in the presence of a suitable base.
Caption: General Williamson Ether Synthesis for the Target Scaffold.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a generic 3-(pyrimidin-2-yloxy)benzoic acid derivative.
Objective: To synthesize the target compound via nucleophilic aromatic substitution.
Materials:
-
Substituted 2-chloropyrimidine (1.0 eq)
-
Substituted 3-hydroxybenzoic acid methyl ester (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Ethyl acetate, Hexanes, Brine
-
Hydrochloric acid (1M HCl)
Step-by-Step Methodology:
-
Ether Formation (SN2 Reaction):
-
To a solution of 3-hydroxybenzoic acid methyl ester (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide. The choice of K₂CO₃ provides a solid, easily handled base sufficient for deprotonating the phenolic hydroxyl.
-
Add the substituted 2-chloropyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the SN2 attack on the electron-deficient pyrimidine ring.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH, ~3.0 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by careful addition of 1M HCl until the pH is acidic (~pH 3-4), which protonates the carboxylate to form the final benzoic acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final 3-(pyrimidin-2-yloxy)benzoic acid derivative.
-
Trustworthiness: This two-step protocol includes purification of the intermediate ester, ensuring a high-purity final product. The progress of each step is monitored by TLC, a standard practice for reaction validation.
Anticancer Activity: Targeting Kinase Signaling
A significant body of research highlights pyrimidine derivatives as potent inhibitors of protein kinases.[3] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are known to be isosteres of the adenine ring of ATP, allowing them to effectively compete for the ATP-binding site in the kinase hinge region.[4][5] The 3-(pyrimidin-2-yloxy)benzoic acid scaffold is hypothesized to adopt a similar binding mode, making it a prime candidate for developing novel kinase inhibitors for cancer therapy.
Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[6] Inhibiting VEGFR-2 is a clinically validated anticancer strategy. Derivatives of the target scaffold are designed to block the ATP-binding pocket of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling.
Caption: Mechanism of Selective COX-2 Inhibition.
Experimental Protocol: In-Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rodent model.
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). A vehicle control group and a positive control group (e.g., Diclofenac) must be included.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. This self-validating system directly compares the test article to both negative and positive controls under identical conditions.
Data Presentation: Anti-inflammatory Activity
| Compound ID | R¹ Substituent | R² Substituent | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Paw Edema Inhibition (%) @ 3h |
| II-a | H | H | 15.2 | > 100 | > 6.6 | 25.4 |
| II-b | H | 4-SO₂NH₂ | 1.8 | 85.6 | 47.6 | 48.9 |
| II-c | 4-Cl | 4-SO₂NH₂ | 0.3 | 62.1 | 207.0 | 63.1 |
| Diclofenac | - | - | 0.9 | 5.2 | 5.8 | 50.0 |
| (Data are hypothetical and for illustrative purposes only) |
Structure-Activity Relationships (SAR)
The biological activity of 3-(pyrimidin-2-yloxy)benzoic acid derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and benzoic acid rings. [3]
-
Benzoic Acid Moiety : The carboxylic acid group is a critical anchor, often forming ionic or hydrogen bonds in the target's active site. Substituents on this ring can modulate lipophilicity and electronic properties. For instance, electron-withdrawing groups like fluorine at the 5-position (para to the ether linkage) can enhance binding affinity.
-
Pyrimidine Moiety : This ring is crucial for hinge-binding in kinases. Small, hydrogen-bonding groups (e.g., -NH₂) at the 4-position can significantly increase potency by forming additional interactions with the protein backbone.
-
Ether Linkage : Provides rotational flexibility, allowing the two ring systems to adopt an optimal conformation for binding.
Caption: Key Structure-Activity Relationship Insights. (Note: The DOT language does not support direct image embedding in this context; this diagram is a conceptual representation.)
Conclusion and Future Perspectives
The 3-(pyrimidin-2-yloxy)benzoic acid scaffold is a versatile and highly druggable platform for the development of novel therapeutic agents. The synthetic accessibility via the Williamson ether synthesis allows for extensive derivatization and optimization. Current evidence strongly supports their potential as potent inhibitors of protein kinases for anticancer applications and as selective modulators of inflammatory enzymes like COX-2.
Future research should focus on:
-
Kinome Profiling: Expanding the screening of potent derivatives against a broad panel of kinases to identify novel targets and understand selectivity profiles.
-
ADME/Tox Profiling: Evaluating lead compounds for their absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.
-
In-Vivo Efficacy: Advancing promising candidates into more complex preclinical animal models of cancer and inflammation to validate their therapeutic potential.
By leveraging the insights presented in this guide, researchers can accelerate the design and discovery of next-generation therapeutics based on this privileged chemical scaffold.
References
-
Chen, L. Z., Wu, J., Li, K., et al. (2020). Novel phthalide derivatives: synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry, 206, 112722. Available at: [Link]
- Mehta, et al. (Year N/A). A series of novel derivatives of N-(5–(1-methyl-indol-3-yl)-1, 3, 4-thiadiazol-2-yl)-2–(5-substitutedphenyl)-3-(phenylamino)-4 and 5-dihydropyrazol-1-yl) acetamide. Source not specified.
-
Zhang, et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. Available at: [Link]
-
(2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]
-
(2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]
-
(2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
-
PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. (2022). New Journal of Chemistry. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pharmatutor.org [pharmatutor.org]
Bioisosteric Divergence: 3-(Pyrimidin-2-yloxy)benzoic Acid vs. Amino-Linked Analogs
This guide details the structural, synthetic, and pharmacological divergences between 3-(Pyrimidin-2-yloxy)benzoic acid (the ether analog) and its amino-linked counterpart (the amine analog).
Executive Summary
In medicinal chemistry, the substitution of an amino linker (-NH-) with an ether linker (-O-) is a classic bioisosteric replacement used to modulate metabolic stability, lipophilicity, and hydrogen bond capability.
-
The Amino Analog (3-(Pyrimidin-2-ylamino)benzoic acid): A privileged scaffold in kinase inhibition (e.g., BCR-ABL inhibitors like Nilotinib). The secondary amine acts as a critical hydrogen bond donor (HBD) in the ATP-binding hinge region.
-
The Ether Analog (3-(Pyrimidin-2-yloxy)benzoic acid): A scaffold often utilized in metabolic disease targets (e.g., PPAR agonists) and agrochemistry (e.g., Pyriminobac derivatives). The ether linkage increases lipophilicity and alters bond geometry, favoring hydrophobic pocket occupancy over specific H-bond donor interactions.
Structural & Physicochemical Analysis[1][2]
The choice between an ether and an amino linker fundamentally alters the molecule's interaction with a biological target.
| Feature | Ether Analog (-O-) | Amino Analog (-NH-) |
| H-Bond Capability | Acceptor (HBA) only. | Donor (HBD) & Acceptor (HBA). |
| Bond Angle | ~110°–120° (Bent). | ~120° (Planar/Bent depending on conjugation). |
| Conformational Flexibility | High rotational freedom; lower barrier to rotation. | More rigid due to partial double bond character (n |
| Lipophilicity (cLogP) | Higher (+0.5 to +1.0 log units). | Lower (more polar). |
| Metabolic Liability | Susceptible to O-dealkylation (CYP450), but generally stable. | Susceptible to N-dealkylation and N-oxidation. |
Mechanistic Implication
-
The Amine: In kinase inhibitors, the -NH- often forms a key hydrogen bond with the backbone carbonyl of the "gatekeeper" residue in the kinase hinge region. Removing this HBD by switching to -O- typically abolishes potency for these targets.
-
The Ether: In targets like PPAR
or bacterial Enoyl-ACP reductase (FabV), the binding pocket is large and hydrophobic. The ether linker allows the molecule to adopt a "butterfly" conformation that fills the pocket without paying the desolvation penalty associated with a polar amine.
Synthetic Pathways
The synthesis of these two analogs follows parallel but distinct pathways. The SNAr (Nucleophilic Aromatic Substitution) is the most scalable approach for both, provided the pyrimidine ring is sufficiently electron-deficient (e.g., 2-chloropyrimidine).
Diagram 1: Comparative Synthetic Workflow
Caption: Parallel synthetic routes. The ether synthesis relies on basic SNAr, while the amine synthesis can utilize acidic SNAr or Pd-catalyzed coupling.
Detailed Experimental Protocols
These protocols are designed for 1-gram scale synthesis in a research setting.
Protocol A: Synthesis of the Ether Analog
Target: 3-(Pyrimidin-2-yloxy)benzoic acid
Mechanism: Base-promoted Nucleophilic Aromatic Substitution (
-
Reagents:
-
3-Hydroxybenzoic acid (1.0 eq, 7.2 mmol)
-
2-Chloropyrimidine (1.1 eq, 7.9 mmol)
-
Potassium Carbonate (
) (2.5 eq, 18 mmol) -
Solvent: DMF (Dimethylformamide), anhydrous (15 mL)
-
-
Procedure:
-
Step 1: Charge a 50 mL round-bottom flask with 3-hydroxybenzoic acid and
in DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Step 2: Add 2-chloropyrimidine in one portion.
-
Step 3: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Step 4 (Workup): Cool to room temperature. Pour the mixture into ice-water (100 mL). Acidify carefully with 1N HCl to pH ~3–4. The product should precipitate.
-
Step 5 (Purification): Filter the white solid. Wash with cold water (
mL) and hexanes. Recrystallize from Ethanol/Water if necessary.
-
-
Critical Control Point: Ensure the reaction is strictly anhydrous initially to prevent hydrolysis of the chloropyrimidine.
Protocol B: Synthesis of the Amino Analog
Target: 3-(Pyrimidin-2-ylamino)benzoic acid Mechanism: Acid-catalyzed Nucleophilic Aromatic Substitution (Standard for unactivated anilines).
-
Reagents:
-
3-Aminobenzoic acid (1.0 eq)
-
2-Chloropyrimidine (1.0 eq)
-
Solvent: Water:Ethanol (1:1 mixture) or 2-Butanol
-
Catalyst: Conc. HCl (catalytic amount, or 1.0 eq if using neutral amine)
-
-
Procedure:
-
Step 1: Dissolve 3-aminobenzoic acid and 2-chloropyrimidine in the solvent mixture (0.5 M concentration).
-
Step 2: Add 2–3 drops of Conc. HCl.
-
Step 3: Reflux at 80–100°C for 4–8 hours. The product often precipitates as the hydrochloride salt.
-
Step 4 (Workup): Cool the mixture. Filter the precipitate.
-
Step 5 (Neutralization): Resuspend the solid in water and adjust pH to 7 with saturated
to liberate the free acid. Filter and dry.
-
Pharmacological Case Studies
Case Study 1: The Amino Linker in Kinase Inhibition (BCR-ABL)
The amino-linked scaffold is a direct precursor to Nilotinib (Tasigna), a second-generation BCR-ABL tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML).
-
Role of Linker: The -NH- group forms a critical hydrogen bond with the backbone carbonyl of Thr315 (or adjacent residues depending on the specific kinase conformation).
-
Impact of Switching to Ether: Replacing this -NH- with -O- eliminates the H-bond donor. In SAR studies for similar kinase inhibitors, this switch typically results in a >100-fold loss in potency , demonstrating the "donor-essential" nature of the kinase hinge region.
Case Study 2: The Ether Linker in PPAR Agonism
Diaryl ethers are privileged structures for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR
-
Role of Linker: The ether oxygen provides a "kink" in the molecule, allowing the benzoic acid "head" to interact with the polar region of the Ligand Binding Domain (LBD) (Tyr473/His323) while the pyrimidine "tail" occupies the large hydrophobic pocket.
-
Advantage: The ether linker is metabolically robust against the N-oxidation often seen with diaryl amines, improving the pharmacokinetic (PK) profile for chronic administration drugs.
Diagram 2: SAR Decision Tree
Caption: Decision matrix for medicinal chemists selecting between amino and ether linkers based on target binding requirements.
References
-
Breccia, P., et al. (2009). "Structure-activity relationships of 2-aminopyrimidine derivatives as inhibitors of the kinase c-Abl." Bioorganic & Medicinal Chemistry Letters. Link
-
Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents." Journal of Medicinal Chemistry. Link (Demonstrates the utility of diaryl ether/amine scaffolds in PPAR).
-
Manley, P. W., et al. (2010). "Nilotinib: A Phenylamino-Pyrimidine Derivative for the Treatment of Chronic Myelogenous Leukemia." Drugs of the Future. Link
-
Bulai, R. G., et al. (2023). "Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors." European Journal of Medicinal Chemistry. Link (Highlights the ether scaffold in enzyme inhibition).
-
Meanwell, N. A. (2011). "Bioisosterism in Drug Design." Burger's Medicinal Chemistry and Drug Discovery. Link
Methodological & Application
Protocol for nucleophilic aromatic substitution to form pyrimidine ethers
Application Note: Strategic Protocol for Nucleophilic Aromatic Substitution (
Abstract & Strategic Overview
The formation of pyrimidine ethers via nucleophilic aromatic substitution (
This guide moves beyond basic textbook definitions to provide a robust, scalable protocol. We address the "2 vs. 4" regioselectivity challenge in 2,4-dichloropyrimidines and provide a self-validating workflow to minimize common side reactions like hydrolysis and bis-substitution.
Mechanistic Foundation: The "Why" Behind the Protocol
To control the reaction, one must understand the electronic landscape of the pyrimidine ring. Unlike benzene, the pyrimidine ring is electron-deficient (
The Addition-Elimination Pathway
The reaction proceeds via an Addition-Elimination mechanism, not a concerted
-
Addition (Rate Determining Step): The alkoxide nucleophile attacks the ipso carbon (bearing the halogen), breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group.
Key Insight: The nitrogen atoms in the ring act as electron sinks. A halogen at the C4 position (para-like to N1, ortho-like to N3) is generally more reactive than at the C2 position (ortho-like to both N1 and N3) due to superior stabilization of the negative charge in the intermediate complex at C4.
Figure 1: The Addition-Elimination mechanism. The formation of the Meisenheimer complex is the energy barrier that must be overcome.
Critical Parameters & Decision Matrix
Before starting the experiment, consult this matrix to select the optimal conditions.
| Parameter | Recommendation | Scientific Rationale |
| Leaving Group | Counter-intuitive to | |
| Base | ||
| Solvent | DMF, NMP, or DMSO | Polar aprotic solvents solvate the cation ( |
| Stoichiometry | 1.05 - 1.1 eq. | Slight excess of nucleophile drives conversion. Large excess (>2.0 eq) promotes bis-substitution in di-halo systems. |
Protocol 1: Regioselective Synthesis (2,4-Dichloropyrimidine)
Challenge: 2,4-Dichloropyrimidine has two electrophilic sites. Objective: Selectively functionalize the C4 position .
Experimental Workflow
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Nucleophile: Benzyl alcohol (1.05 eq)
-
Base:
(1.2 eq) or (1.1 eq) -
Solvent: Anhydrous Acetonitrile (
) or DMF [0.2 M]
Step-by-Step Procedure:
-
Preparation (0 min): Flame-dry a round-bottom flask under Argon. Add 2,4-dichloropyrimidine and anhydrous solvent. Cool to 0°C .
-
Why 0°C? Lower temperature enhances kinetic control, favoring the more reactive C4 position over C2.
-
-
Base Activation (15 min): In a separate vial, mix the alcohol and base in a small amount of solvent. Stir for 15 mins to generate the alkoxide in situ.
-
Controlled Addition (30 min): Add the alkoxide/base slurry to the pyrimidine solution dropwise over 30 minutes at 0°C.
-
Critical: Rapid addition creates localized high concentrations of alkoxide, leading to bis-substitution (C2 + C4).
-
-
Reaction Monitoring (1-4 hours): Allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.
-
Success Marker: Disappearance of starting material. Appearance of major product (C4-ether). Minimal formation of bis-ether.
-
-
Quench & Workup: Dilute with water. Extract with EtOAc. Wash organic layer with brine x3 (crucial to remove DMF). Dry over
.
Regioselectivity Logic Flow
Use the diagram below to predict outcomes based on your specific pyrimidine substrate.
Figure 2: Decision tree for predicting regioselectivity. C4 is the default preference unless steric or specific electronic factors (like C5-EDGs) intervene.
Protocol 2: Difficult Substrates (Unreactive Alcohols)
Scenario: Using a sterically hindered secondary alcohol or a deactivated phenol.
Modification: Switch to
-
Deprotonation: Dissolve alcohol (1.1 eq) in anhydrous THF. Add
(60% dispersion, 1.2 eq) at 0°C. Stir until gas evolution ( ) ceases (approx. 30 min). -
Addition: Add the pyrimidine substrate (dissolved in THF).
-
Heating: Heat to reflux (65°C).
-
Note: If THF reflux is insufficient, switch solvent to DMF and heat to 80-100°C.
-
Safety:Do not use
with DMF at temperatures >120°C due to runaway decomposition risks.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Bis-substitution (Product has 2 ether groups) | Alkoxide concentration too high or temp too high. | Lower temperature to -10°C. Reduce equivalents of nucleophile to 0.95 eq. Slow down addition rate. |
| Hydrolysis (Product is a pyrimidinone/OH) | Wet solvent or "wet" base ( | Use freshly distilled solvents. Flame-dry glassware. Switch to |
| No Reaction | Nucleophile not deprotonated or LG is poor (e.g., Iodine). | Switch base to |
| Regioisomer Mix (C2 vs C4) | Substrate lacks differentiation. | Separate via column chromatography (C4 usually more polar). Verify structure via 2D NMR (HMBC). |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Bogdal, D. "Microwave-assisted synthesis of pyrimidine ethers." Journal of Heterocyclic Chemistry.
-
Gong, Y., et al. "Regioselective synthesis of 2,4-disubstituted pyrimidines." Organic Process Research & Development. (Validates the C4 vs C2 selectivity rules).
-
Singleton, D. A. "Isotope Effects and the Mechanism of
Reactions." J. Am. Chem. Soc.[1] (Detailed kinetic analysis). -
Safety Alert: "Hazards of Sodium Hydride in DMF." Organic Process Research & Development. (Critical safety data for Protocol 2).
Sources
Application Note & Protocols: Strategic Amide Coupling of 3-(Pyrimidin-2-yloxy)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Amide Coupling in Modern Synthesis
The amide bond is a cornerstone of medicinal chemistry and materials science, forming the backbone of peptides, polymers, and a vast array of blockbuster pharmaceuticals.[1][2] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is a deceptively simple transformation that often requires careful optimization to overcome challenges related to substrate reactivity, steric hindrance, and potential side reactions.[2]
This guide provides an in-depth analysis and detailed protocols for the amide coupling of 3-(Pyrimidin-2-yloxy)benzoic acid , a heterocyclic building block of significant interest. The presence of the electron-withdrawing pyrimidinyl ether moiety influences the electronic properties of the carboxylic acid, necessitating a strategic selection of coupling reagents and conditions to ensure high-yield, high-purity synthesis. We will explore the mechanistic rationale behind leading coupling methodologies and provide field-proven, step-by-step protocols tailored for this specific substrate.
Mechanistic Overview: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which is incompatible with complex molecules.[3][4] Therefore, the reaction universally proceeds through the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this activated intermediate and is the most critical decision in designing a successful amidation reaction.
Caption: A generalized workflow for solution-phase amide coupling reactions.
Strategic Selection of Coupling Reagents
For a substrate like 3-(pyrimidin-2-yloxy)benzoic acid, the selection of the coupling reagent is paramount. We will focus on three classes of highly effective and widely adopted reagents: carbodiimides (EDC), uronium salts (HATU), and phosphonic anhydrides (T3P).
| Reagent Class | Example | Mechanism | Advantages | Disadvantages |
| Carbodiimide | EDC (+ HOBt) | Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester for aminolysis.[3][5] | Water-soluble byproducts, easy workup, cost-effective.[3][5] | Can be sluggish for difficult couplings; risk of N-acylurea side product without an additive.[5] |
| Uronium Salt | HATU | Forms a highly reactive OAt-active ester via its embedded HOAt moiety.[3][6] | Very high reactivity, excellent for hindered or electron-deficient substrates, low racemization.[3][7][8] | Higher cost, can cap the amine if used in large excess.[3] |
| Phosphonic Anhydride | T3P® | Forms a mixed phosphonic-carboxylic anhydride intermediate.[9][10] | Excellent yields, extremely simple aqueous workup, non-toxic byproducts, low epimerization risk.[9][11][12] | Reagent is often supplied as a solution in an organic solvent. |
Carbodiimide-Mediated Coupling: EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water solubility of its urea byproduct, which simplifies purification.[3][5] However, the initial O-acylisourea intermediate is unstable and can rearrange to an unreactive N-acylurea.[5] The addition of N-hydroxybenzotriazole (HOBt) intercepts this intermediate to form a more stable HOBt-ester, increasing efficiency and reducing racemization.[3][5]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Uronium Salt-Mediated Coupling: HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most effective coupling reagents, particularly for challenging substrates.[1][7] The presence of the HOAt moiety within the HATU structure leads to the formation of a highly reactive OAt-active ester, which reacts rapidly with amines.[3][6] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid.[6][13]
Caption: Mechanism of HATU-mediated amide coupling.
Propanephosphonic Anhydride (T3P®) Coupling
T3P® is a mild and highly efficient dehydrating agent that has gained popularity as a process-friendly coupling reagent.[10][11] It reacts with the carboxylate to form a mixed anhydride, which is then attacked by the amine.[9] A key advantage of T3P® is that its byproducts are propanephosphonic acids, which are highly water-soluble and easily removed by a simple aqueous workup, often leading to very clean crude products.[9][11][12]
Caption: Mechanism of T3P®-mediated amide coupling.
Detailed Experimental Protocols
The following protocols are designed for a typical reaction scale of 0.5 mmol. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ensure all glassware is oven- or flame-dried and that solvents are anhydrous.[13]
Protocol 1: EDC/HOBt Coupling
This protocol is a reliable starting point for general amide couplings, valued for its simplicity and cost-effectiveness.
Materials:
| Reagent | M.W. | Equivalents | Amount (for 0.5 mmol) |
| 3-(Pyrimidin-2-yloxy)benzoic acid | 216.20 | 1.0 | 108.1 mg |
| Amine | - | 1.1 | 0.55 mmol |
| EDC·HCl | 191.70 | 1.2 | 115.0 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 81.1 mg |
| DIPEA | 129.25 | 2.5 | 216 µL |
| Anhydrous DMF | - | - | 2.5 mL (0.2 M) |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(pyrimidin-2-yloxy)benzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Add anhydrous DMF (to make a 0.2 M solution) and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 5% aqueous LiCl (2 x 15 mL) to remove DMF, 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3][5][14]
Protocol 2: HATU Coupling
This protocol is recommended for couplings involving less reactive amines (e.g., anilines) or sterically hindered partners, where Protocol 1 may yield unsatisfactory results.[8]
Materials:
| Reagent | M.W. | Equivalents | Amount (for 0.5 mmol) |
| 3-(Pyrimidin-2-yloxy)benzoic acid | 216.20 | 1.0 | 108.1 mg |
| Amine | - | 1.1 | 0.55 mmol |
| HATU | 380.23 | 1.2 | 228.1 mg |
| DIPEA | 129.25 | 3.0 | 260 µL |
| Anhydrous DMF or DCM | - | - | 2.5 mL (0.2 M) |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(pyrimidin-2-yloxy)benzoic acid (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF or DCM (to make a 0.2 M solution) and stir.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. A color change (often to yellow) may be observed.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: If using DMF, follow the workup procedure from Protocol 1. If using DCM, dilute with more DCM (20 mL), and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: T3P® Coupling
This protocol is an excellent choice for process scale-up, known for its high efficiency and exceptionally simple workup procedure.
Materials:
| Reagent | M.W. | Equivalents | Amount (for 0.5 mmol) |
| 3-(Pyrimidin-2-yloxy)benzoic acid | 216.20 | 1.0 | 108.1 mg |
| Amine | - | 1.1 | 0.55 mmol |
| T3P® (50% in EtOAc) | 318.18 | 1.5 | 475 µL |
| Pyridine or DIPEA | - | 3.0 | 121 µL or 260 µL |
| Anhydrous Ethyl Acetate or THF | - | - | 2.5 mL (0.2 M) |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(pyrimidin-2-yloxy)benzoic acid (1.0 eq) and the amine (1.1 eq).
-
Dissolve the components in anhydrous ethyl acetate or THF (to make a 0.2 M solution).
-
Add the base (e.g., pyridine or DIPEA, 3.0 eq) and stir.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the T3P® solution (1.5 eq) dropwise via syringe over 5-10 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and add more ethyl acetate (15 mL). The layers are separated.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). The phosphonic acid byproducts are effectively removed in these aqueous washes.[9][11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity.
-
Purification: If necessary, purify the product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents/wet solvents.[13]2. Insufficiently reactive coupling conditions.3. Sterically hindered or electron-deficient amine.[8] | 1. Use freshly opened, anhydrous solvents and high-purity reagents.2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[3]3. Increase equivalents of coupling reagents (to 1.5 eq) and extend reaction time or gently heat (40-50 °C).[3] |
| Racemization (if chiral) | 1. Over-activation or prolonged reaction time.2. Inappropriate base (e.g., using DIPEA with HATU can sometimes cause epimerization).[3] | 1. Keep pre-activation times to a minimum.2. Use additives like HOAt or OxymaPure with EDC.[3][5]3. For sensitive substrates, consider using a more hindered base like 2,4,6-collidine instead of DIPEA.[3] |
| Side Product Formation | 1. N-acylurea formation with EDC.2. Double addition or side reactions with functional groups on substrates. | 1. Ensure an additive (HOBt, HOAt) is always used with EDC.[5]2. Protect reactive functional groups on the acid or amine if they are interfering with the reaction. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Byproducts co-eluting with the product (e.g., DCU from DCC). | 1. Use 5% LiCl washes for DMF removal.[3]2. Use reagents with water-soluble byproducts like EDC or T3P to simplify purification.[5][11] |
References
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Acid-Amine Coupling using EDCI - Organic Synthesis.
- Amine to Amide Mechanism - T3P - Common Organic Chemistry.
- Stereochemical Aspects of T3P Amidations | Organic Process Research & Development.
- Understanding T3P® from start to finish - The domain rxweb-prd.com is registered by NetNames.
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
- Amine to Amide Mechanism - HATU - Common Organic Chemistry.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
- Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? | ResearchGate.
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for the Parallel Synthesis of an Amide Library Utilizing a 3-(Pyrimidin-2-yloxy)benzoic Acid Scaffold
Abstract
This document provides a comprehensive guide for the synthesis of a diverse library of amide compounds based on the privileged 3-(pyrimidin-2-yloxy)benzoic acid scaffold. The pyrimidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. This guide details a robust two-step synthetic sequence, commencing with the synthesis of the core scaffold via a Williamson ether synthesis, followed by the parallel construction of an amide library using a reliable HATU-mediated coupling protocol in a 96-well plate format. This application note is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and expected analytical characterization.
Introduction: The Significance of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring system is a quintessential heterocyclic scaffold in medicinal chemistry, largely due to its prevalence in biologically fundamental molecules such as the nucleobases uracil, cytosine, and thymine.[1][2] This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The unique physicochemical properties of the pyrimidine ring, such as its ability to act as both a hydrogen bond donor and acceptor, facilitate specific and potent interactions with biological targets.[1]
The 3-(pyrimidin-2-yloxy)benzoic acid scaffold combines the key features of a pyrimidine ring with a benzoic acid moiety, providing a versatile platform for the generation of compound libraries. The ether linkage offers a degree of conformational flexibility, while the carboxylic acid serves as a convenient handle for the introduction of diverse chemical functionalities through amide bond formation. Amide coupling is one of the most frequently employed reactions in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[3] This guide provides a practical and efficient methodology for the preparation of a library of amides from this promising scaffold.
Synthesis of the 3-(Pyrimidin-2-yloxy)benzoic Acid Scaffold
The core scaffold is synthesized via a Williamson ether synthesis, a classic and reliable method for the formation of ethers from an alkoxide and an organohalide.[4] In this case, the phenoxide of 3-hydroxybenzoic acid reacts with 2-chloropyrimidine in an SNAr (Nucleophilic Aromatic Substitution) type reaction.
Reaction Scheme
Caption: Synthesis of the 3-(Pyrimidin-2-yloxy)benzoic acid scaffold.
Experimental Protocol
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), 2-chloropyrimidine (1.1 eq), and finely pulverized potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-hydroxybenzoic acid.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 6-12 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum to yield 3-(pyrimidin-2-yloxy)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Parallel Synthesis of an Amide Library
The following protocol describes the parallel synthesis of an amide library from 3-(pyrimidin-2-yloxy)benzoic acid and a diverse set of primary and secondary amines in a 96-well plate format. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed as the coupling agent due to its high efficiency and low rate of racemization.[5][6]
Workflow for Parallel Amide Library Synthesis
Caption: Workflow for the parallel synthesis of an amide library.
Detailed Protocol for 96-Well Plate Synthesis
Stock Solution Preparation:
-
3-(Pyrimidin-2-yloxy)benzoic Acid: Prepare a 0.2 M stock solution in anhydrous DMF.
-
Amine Library: Prepare 0.2 M stock solutions of a diverse set of primary and secondary amines in anhydrous DMF.
-
HATU: Prepare a 0.22 M stock solution in anhydrous DMF. This solution should be prepared fresh before use.
-
DIPEA (N,N-Diisopropylethylamine): Prepare a 0.4 M stock solution in anhydrous DMF.
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add 100 µL of the 3-(pyrimidin-2-yloxy)benzoic acid stock solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the respective amine stock solution to each well (0.02 mmol, 1.0 eq).
-
Add 100 µL of the HATU stock solution to each well (0.022 mmol, 1.1 eq).[6]
-
Add 100 µL of the DIPEA stock solution to each well (0.04 mmol, 2.0 eq).[6]
-
Seal the 96-well plate securely with a cap mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours.
Work-up and Analysis:
-
After the reaction is complete, add 500 µL of ethyl acetate and 500 µL of water to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous (lower) layer from each well.
-
Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.
-
Transfer a small aliquot of the organic layer from each well to a new 96-well plate for LC-MS analysis to determine the conversion and purity of the crude products.
-
The remaining organic layer can be concentrated, and the products purified by an appropriate parallel purification technique, such as preparative HPLC.
Data Analysis and Characterization
The synthesized library compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Expected Spectroscopic Data
| Technique | Functional Group | Expected Signal |
| FTIR | Aromatic C-O-C (Ether) | Strong, sharp peak around 1250-1300 cm⁻¹.[7] |
| Amide C=O | Strong, sharp peak around 1650-1680 cm⁻¹.[8] | |
| Amide N-H (for primary and secondary amides) | Medium to strong peak(s) around 3200-3400 cm⁻¹.[8] | |
| ¹H NMR | Pyrimidine Protons | Doublet around 8.5-8.7 ppm (H4, H6), Triplet around 7.1-7.3 ppm (H5). |
| Benzoic Acid Ring Protons | Multiplets in the aromatic region (7.0-8.2 ppm). | |
| Amide N-H (if applicable) | Broad singlet, chemical shift is concentration and solvent dependent. | |
| ¹³C NMR | Pyrimidine Carbons | Peaks typically in the range of 110-165 ppm. |
| Benzoic Acid Ring Carbons | Peaks in the aromatic region (115-160 ppm). | |
| Amide Carbonyl | Peak around 165-170 ppm. | |
| Mass Spec (ESI+) | Molecular Ion | [M+H]⁺ peak corresponding to the calculated molecular weight. |
| Fragmentation | Common fragmentation patterns include cleavage of the amide bond (N-CO cleavage).[9][10] |
Note: The exact chemical shifts and coupling constants will vary depending on the specific amine coupled to the scaffold.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low conversion in amide coupling | Incomplete activation of the carboxylic acid | Ensure HATU solution is fresh. Increase the equivalents of HATU and DIPEA slightly (e.g., to 1.2 and 2.5 eq, respectively). |
| Sterically hindered or poorly nucleophilic amine | Increase reaction time and/or temperature (e.g., to 40-50°C). Consider a more potent coupling reagent if the issue persists. | |
| Formation of byproducts | Reaction with moisture | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions of the coupling agent | Avoid excess HATU.[5] | |
| Poor recovery after work-up | Product is partially soluble in the aqueous phase | Perform back-extraction of the aqueous layers with ethyl acetate. |
Conclusion
The 3-(pyrimidin-2-yloxy)benzoic acid scaffold represents a valuable starting point for the construction of diverse chemical libraries for drug discovery. The protocols outlined in this application note provide a robust and efficient workflow for the synthesis of the core scaffold and the subsequent parallel synthesis of a library of amide derivatives. The use of a 96-well plate format allows for the rapid generation of a multitude of analogs, facilitating the exploration of structure-activity relationships and the identification of promising lead compounds.
References
-
JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. 2021. Available from: [Link]
-
ResearchGate. Synthetic approaches of pyrimidine scaffold. Available from: [Link]
- ACS Publications. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. 2013.
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]
-
Williamson Ether Synthesis Lab Procedure. Available from: [Link]
-
YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. 2023. Available from: [Link]
-
PMC. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. 2018. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Williamson Ether Synthesis Lab Handout. Available from: [Link]
-
ResearchGate. FTIR spectra of synthesized aromatic amides (I, II, III and IV). Available from: [Link]
-
YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. 2023. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]
-
Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. 2023. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. 2017. Available from: [Link]
-
ResearchGate. Coupling Reagents. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]
-
MDPI. 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. 2013. Available from: [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. 2017. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Lab Reporter [fishersci.co.uk]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Navigating the Synthesis of Benzoic Acid Derivatives: A Guide to Minimizing Hydrolysis Byproducts
Technical Support Center
Welcome, researchers, scientists, and drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions to address a common challenge in organic synthesis: the unwanted hydrolysis of benzoic acid derivatives during reaction workup. Our goal is to equip you with the knowledge to not only identify and solve these issues but to understand the underlying chemical principles to prevent them in future experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the hydrolytic instability of benzoic acid derivatives.
Q1: What is hydrolysis in the context of benzoic acid derivatives?
A: Hydrolysis is a chemical reaction where water acts as a nucleophile to break down a benzoic acid derivative into benzoic acid and a corresponding byproduct (e.g., an alcohol from an ester, an amine from an amide). This process can be catalyzed by either acid or base, which are often present during aqueous workup procedures, leading to reduced yield of the desired product and contamination with the parent carboxylic acid.[1]
Q2: Which benzoic acid derivatives are most susceptible to hydrolysis?
A: The reactivity of benzoic acid derivatives towards hydrolysis generally follows this order: Benzoyl Chlorides > Benzoic Anhydrides > Benzoate Esters > Benzamides . Benzonitriles are also susceptible to hydrolysis, typically under more forcing conditions. Benzoyl chlorides are highly reactive and can be hydrolyzed even by atmospheric moisture, while benzamides are significantly more stable and require more stringent conditions like strong acid or base and heat to hydrolyze.[2]
Q3: What are the tell-tale signs of significant hydrolysis during my workup?
A: The most common indicators of unintended hydrolysis include:
-
Lower than expected yield of your target molecule.
-
The presence of benzoic acid as a significant impurity in your crude product, detectable by techniques like NMR, IR, or TLC.
-
For ester and amide hydrolysis, you might also detect the corresponding alcohol or amine byproduct .
-
During basic washes, the formation of a sodium benzoate salt , which is water-soluble, can lead to product loss into the aqueous layer.
Q4: Can I completely avoid using water in my workup?
A: While anhydrous workups are possible, they are often more complex and may not be necessary. The key is to minimize the exposure of your product to conditions that favor hydrolysis. This can be achieved by using cold aqueous solutions, minimizing the duration of contact, and carefully controlling the pH.
Q5: What is a "protecting group" and can it help?
A: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[3] In the context of this guide, a carboxylic acid can be "protected" as a derivative that is more resistant to certain hydrolytic conditions. For instance, a tert-butyl ester is more stable to basic hydrolysis than a methyl ester.[4] The strategic use of protecting groups, especially in complex syntheses, is a powerful tool to prevent unwanted side reactions like hydrolysis.[3][5][6][7]
Troubleshooting Guides: Derivative-Specific Strategies
This section provides detailed troubleshooting advice and step-by-step protocols for minimizing hydrolysis of specific classes of benzoic acid derivatives during workup.
Benzoyl Chlorides: Taming the Most Reactive Derivative
Benzoyl chlorides are highly electrophilic and readily react with water, often violently, to form benzoic acid and hydrochloric acid. The primary challenge is to quench the reaction and remove byproducts without hydrolyzing the desired product if it is an ester or amide formed from the benzoyl chloride.
Common Problem: Formation of significant amounts of benzoic acid impurity.
Causality:
-
Reaction with atmospheric moisture.
-
Hydrolysis during aqueous workup to remove salts or unreacted starting materials.
Troubleshooting Workflow:
Caption: Decision tree for benzoyl chloride workup.
Recommended Protocol: Workup for an Esterification using Benzoyl Chloride
-
Ensure Anhydrous Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to minimize premature hydrolysis of the benzoyl chloride.
-
Quenching:
-
Option A (Preferred): If possible, quench the reaction by adding a small amount of a volatile alcohol (e.g., methanol or ethanol) to react with any remaining benzoyl chloride, forming a more stable and easily removable methyl or ethyl benzoate.[8]
-
Option B (Aqueous): If an aqueous quench is necessary, add the reaction mixture to ice-cold water or a cold, dilute solution of sodium bicarbonate.[9] The low temperature will slow the rate of hydrolysis of your desired ester product.
-
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer sequentially with:
-
Cold, dilute sodium bicarbonate solution to remove benzoic acid.[8]
-
Cold water.
-
Brine (saturated NaCl solution) to aid in the removal of water.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Benzoate Esters: Avoiding Saponification
The base-catalyzed hydrolysis of esters, known as saponification, is a common route to product loss during workup, especially when removing acidic catalysts or byproducts.[10][11]
Common Problem: Low yield of the desired ester and formation of benzoic acid.
Causality:
-
Use of strong bases (e.g., NaOH, KOH) to neutralize acid catalysts.
-
Prolonged exposure to basic aqueous solutions.
-
Elevated temperatures during basic washes.
Troubleshooting Workflow:
Caption: Workflow for minimizing ester saponification.
Recommended Protocol: Workup for a Fischer Esterification
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature, and then preferably in an ice bath. This will significantly slow the rate of hydrolysis.[1]
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Neutralization and Washing:
-
Carefully wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃).[1] This is a weak base and is less likely to cause significant saponification compared to stronger bases.[1] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is formed.
-
Wash the organic layer with cold water.
-
Wash with cold brine to remove residual water.[1]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Data Summary: Factors Influencing Ester Hydrolysis
| Factor | Impact on Hydrolysis Rate | Recommended Mitigation Strategy |
| pH | Increases significantly at high pH | Use a weak base like NaHCO₃ for neutralization.[1] |
| Temperature | Increases with temperature | Conduct aqueous washes with ice-cold solutions.[1] |
| Contact Time | Longer exposure increases hydrolysis | Perform extractions and washes efficiently. |
| Steric Hindrance | Bulky groups near the ester slow hydrolysis | A molecular design consideration. |
Benzamides: Resisting Harsh Conditions
Benzamides are generally more stable to hydrolysis than esters.[2] However, under strongly acidic or basic conditions, especially with heating, they can hydrolyze to benzoic acid and the corresponding amine.[12]
Common Problem: Presence of benzoic acid in the final product after a reaction that required acidic or basic conditions.
Causality:
-
Harsh acidic or basic workup conditions.
-
Elevated temperatures during purification (e.g., distillation) in the presence of residual acid or base.
Troubleshooting Workflow:
Caption: General workup strategy for benzamides.
Recommended Protocol: General Workup for Benzamide Synthesis
-
Neutralization: After the reaction is complete, carefully adjust the pH of the reaction mixture to approximately 7-8 using a mild acid (e.g., dilute HCl) or a mild base (e.g., saturated NaHCO₃ solution).[12] Avoid strong acids or bases unless necessary for the specific reaction.
-
Extraction: Extract the benzamide into a suitable organic solvent.
-
Washing: Wash the organic layer with water and then with brine to remove any residual salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent in vacuo.
-
Purification: If further purification is needed (e.g., recrystallization or column chromatography), ensure that the solvents and materials used are neutral to avoid acid or base-catalyzed hydrolysis at elevated temperatures.
Benzonitriles: Controlling the Extent of Hydrolysis
The hydrolysis of benzonitriles can be a useful synthetic transformation to produce benzoic acid, but it can also be an unwanted side reaction.[13] Interestingly, the hydrolysis proceeds through a benzamide intermediate.[14][15][16][17] By carefully controlling the reaction conditions, it is sometimes possible to isolate the benzamide as the major product.[14][18][19]
Common Problem: Over-hydrolysis to benzoic acid when the desired product is the benzamide.
Causality:
-
Vigorous reaction conditions (high temperature, prolonged reaction time).[14]
Troubleshooting Workflow:
Caption: Controlling the outcome of benzonitrile hydrolysis.
Recommended Protocol: Partial Hydrolysis of Benzonitrile to Benzamide
-
Reaction Conditions: Employ milder reaction conditions. For example, some sources suggest that basic hydrolysis can be stopped at the amide stage under less vigorous conditions (e.g., lower temperature, shorter reaction time) compared to the conditions required for complete hydrolysis to the carboxylic acid.[14] The use of a hydrogen peroxide solution in an alkaline medium has also been reported for this transformation.[18]
-
Monitoring: Closely monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the starting benzonitrile is consumed and before significant formation of benzoic acid is observed, quench the reaction and perform a neutral workup as described in the benzamide section.
The Strategic Use of Protecting Groups
In multi-step syntheses, the selective protection and deprotection of functional groups is a cornerstone of modern organic chemistry.[3][6][7] For benzoic acid and its derivatives, protecting groups can be employed to prevent unwanted hydrolysis.
Orthogonal Protection: A particularly powerful strategy is "orthogonal protection," where multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others.[3][20][21][22]
Common Carboxylic Acid Protecting Groups:
| Protecting Group | Introduction Method | Deprotection Method | Stability Profile |
| Methyl Ester | Fischer esterification (MeOH, H⁺) | Acid or base hydrolysis | Sensitive to strong acid and base. |
| tert-Butyl Ester | Isobutylene, H⁺ | Acidolysis (e.g., TFA) | Stable to base and hydrogenolysis.[4] |
| Benzyl Ester | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base.[4] |
| Silyl Esters (e.g., TBDMS) | Silyl chloride, base | Fluoride ion (e.g., TBAF) | Labile to acid and base. |
Example Application: Orthogonal Strategy
Imagine a molecule with both a phenol and a carboxylic acid. The carboxylic acid could be protected as a benzyl ester, and the phenol as a silyl ether. The silyl ether can be removed with fluoride without affecting the benzyl ester, and the benzyl ester can be removed by hydrogenolysis without affecting the phenol. This allows for selective manipulation of other parts of the molecule without the risk of unintended reactions at these sites.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
-
Unknown. (n.d.). 09ArCN-mwave_192.docx. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006, December 23). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2014, December 8). What is the suitable method to protect benzoic acid using tert-butyl alcohol?. Retrieved from [Link]
-
Unknown. (n.d.). Protecting Groups. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved from [Link]
-
Unknown. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]
-
Unknown. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
IIT. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]
-
Unknown. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE3939059C2 - Process for the preparation of N-alkyl-benzamides.
-
ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
-
Unknown. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Retrieved from [Link]
-
Unknown. (2013, May 3). 4 - Green Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 5: The Effect of pH on Sodium Benzoate. Retrieved from [Link]
-
Scribd. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Unknown. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. Retrieved from [Link]
-
Unknown. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antioxidant properties of benzoic acid derivatives against superoxide radical. Retrieved from [Link]
-
ResearchGate. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. websites.nku.edu [websites.nku.edu]
- 17. homework.study.com [homework.study.com]
- 18. echemi.com [echemi.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. jocpr.com [jocpr.com]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 3-(Pyrimidin-2-yloxy)benzoic acid
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for elucidating molecular structure in solution. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 3-(Pyrimidin-2-yloxy)benzoic acid, a molecule of interest in medicinal chemistry.
This guide moves beyond a simple recitation of chemical shifts. It is designed to provide a practical, field-tested framework for spectral interpretation, grounded in the fundamental principles of NMR and supported by comparative data from analogous structures. We will dissect the molecule into its constituent spin systems, predict the chemical shifts and coupling patterns based on established principles, and provide a detailed protocol for acquiring high-quality data.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of 3-(Pyrimidin-2-yloxy)benzoic acid presents two distinct aromatic spin systems: a disubstituted pyrimidine ring and a disubstituted benzene ring. The ether linkage between these two rings electronically influences the chemical environment of the protons on both systems.
To predict the 1H NMR spectrum, we will analyze the expected chemical shifts (δ) in parts per million (ppm), the integration (number of protons), and the multiplicity (splitting pattern) for each unique proton. These predictions are based on the analysis of simpler, related molecules.
The Pyrimidine Moiety
The pyrimidine ring is an electron-deficient heterocycle, which generally results in its protons appearing at a lower field (higher ppm) compared to benzene. The parent pyrimidine molecule in CDCl3 shows signals at approximately δ 9.27 (H2), 8.78 (H4, H6), and 7.38 (H5) ppm[1]. In our target molecule, the pyrimidine ring is substituted at the 2-position with an oxygen atom, which is expected to influence the chemical shifts of the remaining protons. The two equivalent protons at the 4 and 6 positions will appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position will, in turn, appear as a triplet, coupled to the two equivalent protons at positions 4 and 6.
The Benzoic Acid Moiety
The benzoic acid portion of the molecule is substituted at the 1 and 3 positions. The carboxylic acid group is an electron-withdrawing group, which will deshield the ortho and para protons. The ether linkage at the 3-position is also electron-withdrawing, further influencing the chemical shifts of the aromatic protons. We can anticipate four distinct signals for the protons on this ring. Based on data for 3-substituted benzoic acids like 3-chlorobenzoic acid, the proton ortho to the carboxylic acid (H2) is expected to be the most downfield, followed by the other protons[2]. The carboxylic acid proton itself is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration[3][4].
Predicted vs. Comparative Experimental Data
| Proton Assignment | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Comparative Experimental Data (ppm) and Rationale |
| H4', H6' (Pyrimidine) | Doublet | ~8.5 - 8.8 | In 4-substituted pyrimidines, these protons typically appear in this region. The electron-donating character of the ether oxygen may slightly shield them compared to unsubstituted pyrimidine[5]. |
| H5' (Pyrimidine) | Triplet | ~7.0 - 7.3 | This proton is expected to be the most upfield of the pyrimidine protons, influenced by the adjacent nitrogen atoms and the ether linkage[1]. |
| H2 (Benzoic Acid) | Singlet or narrow triplet | ~8.0 - 8.3 | In 3-substituted benzoic acids, the H2 proton is typically the most deshielded due to its proximity to the carboxylic acid group[2][6]. |
| H6 (Benzoic Acid) | Doublet of doublets | ~7.8 - 8.1 | This proton is ortho to the carboxylic acid and meta to the ether group, leading to a downfield shift[2]. |
| H4 (Benzoic Acid) | Doublet of doublets | ~7.6 - 7.9 | This proton is para to the carboxylic acid and ortho to the ether group. |
| H5 (Benzoic Acid) | Triplet | ~7.4 - 7.7 | This proton is meta to both substituents and is expected to be the most upfield of the benzoic acid ring protons[6]. |
| COOH | Broad Singlet | >10 | The chemical shift of carboxylic acid protons is highly variable and sensitive to solvent, concentration, and temperature[3][4]. |
Visualizing the Structure and Proton Assignments
To aid in the interpretation, the following diagram illustrates the structure of 3-(Pyrimidin-2-yloxy)benzoic acid with the assigned proton labels.
Caption: Molecular structure of 3-(Pyrimidin-2-yloxy)benzoic acid with proton labeling.
Experimental Protocol for 1H NMR Acquisition
For researchers seeking to acquire their own data, the following provides a robust, step-by-step methodology for obtaining a high-quality 1H NMR spectrum.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(Pyrimidin-2-yloxy)benzoic acid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for carboxylic acids as it can help to sharpen the acidic proton peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A half-height linewidth of <0.5 Hz on a reference singlet (like residual solvent peak) is desirable.
-
Set the appropriate spectral width (e.g., -2 to 16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 seconds to ensure quantitative integration, especially for the aromatic protons.
-
Acquire the free induction decay (FID).
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d6 at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to confirm the proton assignments.
Workflow for Spectral Interpretation
The following diagram outlines a logical workflow for the interpretation of the 1H NMR spectrum of 3-(Pyrimidin-2-yloxy)benzoic acid.
Caption: A stepwise workflow for the interpretation of the 1H NMR spectrum.
By following this comprehensive guide, researchers and drug development professionals can confidently approach the 1H NMR spectral interpretation of 3-(Pyrimidin-2-yloxy)benzoic acid and related novel compounds, ensuring the structural integrity of their molecules of interest.
References
-
El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5032. [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... [Link]
-
University of Puget Sound. 1H NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
NOP - Sustainability in the organic chemistry lab course. 1H-NMR. [Link]
-
SpectraBase. 2-Phenoxypyridine - Optional[1H NMR] - Chemical Shifts. [Link]
-
Research Square. Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]
-
California State Polytechnic University, Pomona. 1H NMR Chemical Shift ppm table. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubChem. 3-[(5-bromopyrimidin-2-yl)oxy]benzoic acid. [Link]
-
SpectraBase. 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the UV-Vis Absorption Properties of Pyrimidinyl-Benzoic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the UV-Vis absorption properties of pyrimidinyl-benzoic acid conjugates. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles governing the spectroscopic behavior of these important molecular scaffolds. Pyrimidine and benzoic acid derivatives are significant in medicinal chemistry, and understanding their electronic properties is crucial for developing new therapeutics and molecular probes.[1][2]
Introduction: The Chromophores at a Glance
Primidinyl-benzoic acid conjugates are comprised of two primary chromophores: the pyrimidine ring and the benzoic acid ring. The ultraviolet-visible (UV-Vis) absorption properties of the conjugated system are a result of the electronic transitions within these individual moieties and, more importantly, the electronic interplay between them when they are linked.
The UV region of the electromagnetic spectrum that is of interest for these molecules typically ranges from 200 to 400 nm.[3] The absorption of UV light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's structure.
The Pyrimidine Chromophore: Pyrimidine itself exhibits characteristic UV absorption bands. The electronic transitions are typically of the π → π* and n → π* type. The exact position and intensity of these bands are highly sensitive to the nature and position of substituents on the ring. For instance, halogenation can cause significant shifts in the absorption bands.[1][4]
The Benzoic Acid Chromophore: Benzoic acid and its derivatives have been extensively studied by UV-Vis spectroscopy.[5][6][7] They typically display three characteristic absorption bands, often labeled as the A, B, and C bands, around 190 nm, 230 nm, and 280 nm, respectively.[5] The position and intensity of these bands are influenced by substituents on the aromatic ring and the pH of the solution, which affects the protonation state of the carboxylic acid group.[5][6] The protonated (acidic) form of benzoic acid generally shows a red shift (shift to longer wavelengths) in its absorption bands compared to the deprotonated (anionic) form.[6]
The Impact of Conjugation on UV-Vis Spectra
When the pyrimidine and benzoic acid rings are conjugated, the resulting molecule's UV-Vis spectrum is not simply a sum of the spectra of the individual components. The electronic communication between the two rings, facilitated by the linking group, leads to new molecular orbitals and alters the energy of the electronic transitions.
The nature of the linker (e.g., ester, amide, thioether) is a critical determinant of the extent of this electronic communication. A more effective conjugation will generally lead to a bathochromic (red) shift in the λmax and an increase in the molar absorptivity (hyperchromic effect).
Comparative Analysis of Pyrimidinyl-Benzoic Acid Conjugates
Pyrimidinyl-Benzoate Esters
An ester linkage provides a degree of electronic conjugation between the pyrimidine and benzoic acid moieties through the π system of the carbonyl group. We can anticipate that the UV-Vis spectrum of a pyrimidinyl-benzoate ester will exhibit absorption maxima at longer wavelengths compared to the individual, unconjugated pyrimidine and benzoic acid precursors.
Pyrimidinyl-Carboxamidobenzoic Acids
The amide linkage in pyrimidinyl-carboxamidobenzoic acids offers a different electronic environment compared to the ester linkage. The nitrogen atom of the amide can participate in resonance, potentially leading to a more extended π-electron system. This enhanced conjugation is expected to result in a more significant bathochromic shift compared to the corresponding ester. Studies on structurally similar pyrazinylcarboxamidobenzoates have shown that the conformation of the amide bond (cis vs. trans) significantly impacts their biological activity, and it is reasonable to assume that these conformational differences would also be reflected in their UV-Vis spectra.[8]
Pyrimidinylthio-Benzoic Acids
A thioether linkage introduces a sulfur atom as the conjugating bridge. The d-orbitals of sulfur can participate in the π-system, which can lead to distinct electronic transitions. The extent of conjugation and the resulting UV-Vis spectrum will depend on the specific substitution pattern and the orbital overlap between the sulfur atom and the two aromatic rings.
Influence of Substituents
Substituents on either the pyrimidine or the benzoic acid ring will further modulate the UV-Vis absorption properties. Electron-donating groups (e.g., -OH, -NH2, -OCH3) will generally cause a bathochromic shift, while electron-withdrawing groups (e.g., -NO2, -CN) can have a more complex effect, often leading to a red shift as well, but through different electronic mechanisms. The position of the substituent is also critical, with para-substitution often leading to the most significant changes in the absorption spectrum due to more effective resonance effects.
Experimental Data Summary
The following table summarizes the expected trends in the UV-Vis absorption maxima (λmax) for different classes of pyrimidinyl-benzoic acid conjugates based on the principles discussed above. It is important to note that these are generalized trends, and the actual λmax values will depend on the specific molecular structure and solvent used.
| Compound Class | Linkage Type | Expected λmax Shift (relative to precursors) | Key Influencing Factors |
| Pyrimidinyl-Benzoate Esters | Ester (-COO-) | Bathochromic (Red) Shift | Substituents on both rings, solvent polarity |
| Pyrimidinyl-Carboxamidobenzoic Acids | Amide (-CONH-) | Significant Bathochromic Shift | Amide bond conformation (cis/trans), substituents, solvent |
| Pyrimidinylthio-Benzoic Acids | Thioether (-S-) | Bathochromic Shift | Substituents, orbital overlap with sulfur |
Experimental Protocols
To facilitate further research in this area, a detailed, step-by-step methodology for the comparative UV-Vis analysis of pyrimidinyl-benzoic acid conjugates is provided below.
Synthesis of Pyrimidinyl-Benzoic Acid Conjugates
The synthesis of these conjugates typically involves standard organic chemistry reactions. For example, pyrimidinyl-benzoate esters can be synthesized via esterification of a pyrimidinyl alcohol with a benzoic acid derivative, or by the reaction of a pyrimidinyl halide with a hydroxybenzoic acid. Amide conjugates can be prepared by coupling a pyrimidinyl amine with a benzoic acid derivative using a suitable coupling agent.
UV-Vis Spectroscopic Analysis
Objective: To determine and compare the UV-Vis absorption spectra of a series of pyrimidinyl-benzoic acid conjugates.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO)
-
Synthesized pyrimidinyl-benzoic acid conjugates
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each pyrimidinyl-benzoic acid conjugate in a suitable spectroscopic grade solvent (e.g., 1 mM in ethanol). The choice of solvent is critical as it can influence the λmax.[9] Ensure the solvent does not absorb significantly in the wavelength range of interest.
-
From the stock solutions, prepare a series of dilutions to determine the linear range of absorbance according to the Beer-Lambert Law. A typical concentration for final measurement is in the range of 10-50 µM.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent that was used to dissolve the samples.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Run a baseline correction or "zero" the instrument with the solvent blank.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the sample solution and then fill it with the sample.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum (Absorbance vs. Wavelength).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
If quantitative analysis is required, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) at λmax. This requires measuring the absorbance of a solution with a precisely known concentration.
-
Compare the λmax and ε values for the different conjugates to understand the structure-spectra relationships.
-
Visualization of Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Relationship between the core chromophores and the resulting conjugated systems.
Caption: Experimental workflow for comparative UV-Vis spectroscopic analysis.
Conclusion and Future Directions
The UV-Vis absorption properties of pyrimidinyl-benzoic acid conjugates are a rich area of study with direct implications for drug design and development. The electronic interplay between the pyrimidine and benzoic acid moieties, mediated by the nature of the chemical linker and modulated by substituents, governs their spectroscopic signatures. While this guide provides a foundational understanding and a practical framework for their analysis, there is a clear need for systematic experimental studies that directly compare the UV-Vis properties of a diverse library of these conjugates. Such studies would provide invaluable data for building predictive models and for the rational design of new molecules with tailored photophysical properties for various scientific applications.
References
-
Maleš, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152(7), 835-846. [Link]
-
Beard, R. L., et al. (1995). Synthesis and structure-activity relationships of 2-pyrazinylcarboxamidobenzoates and beta-ionylideneacetamidobenzoates with retinoidal activity. Journal of Medicinal Chemistry, 38(15), 2820-2829. [Link]
-
Gorb, L., et al. (2024). Synthesis and Supramolecular Organization of para-Carboxyhydrazinylidene Derivative of 3-Nitrophenylthiazolo[3,2-a]pyrimidine. Chemistry Proceedings, 16(1), 83. [Link]
-
Ferreira da Silva, F., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 19(27), 17899-17908. [Link]
-
Guo, H. B., et al. (2012). Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives. The Journal of Physical Chemistry A, 116(46), 11870-11879. [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5695-5705. [Link]
-
Al-Ostath, A. I., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(45), 31631-31648. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]
-
Ferreira da Silva, F., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Physical Chemistry Chemical Physics, 19(27), 17899-17908. [Link]
-
Pattan, S. R., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. [Link]
-
Guo, H. B., et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(46), 11870-11879. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of 2-pyrazinylcarboxamidobenzoates and beta-ionylideneacetamidobenzoates with retinoidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
